Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide
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Overview
Description
Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide is a quaternary ammonium compound. It is characterized by the presence of a piperidinium ring substituted with an ethyl group and a 4-methoxybenzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide typically involves the reaction of 1-ethylpiperidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with iodomethane to form the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of corresponding halide salts.
Scientific Research Applications
Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. This disruption is primarily due to the interaction of the quaternary ammonium group with the lipid bilayer, causing destabilization and potential cell lysis.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpyrrolidinium iodide
- 1-Ethyl-1-methylpyrrolidinium bromide
- 1-Butyl-1-methylpyrrolidinium bromide
Uniqueness
Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group enhances its lipophilicity and membrane-disrupting capabilities compared to other similar compounds.
Properties
CAS No. |
62590-18-5 |
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Molecular Formula |
C17H26INO3 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-1-ium-1-yl)ethyl 4-methoxybenzoate;iodide |
InChI |
InChI=1S/C17H26NO3.HI/c1-3-18(11-5-4-6-12-18)13-14-21-17(19)15-7-9-16(20-2)10-8-15;/h7-10H,3-6,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HYDNLTJSECYVRI-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCCC1)CCOC(=O)C2=CC=C(C=C2)OC.[I-] |
Origin of Product |
United States |
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